molecular formula C14H11N3O B15132569 N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine

Cat. No.: B15132569
M. Wt: 237.26 g/mol
InChI Key: CEWLTJQGIPIEPF-GDNBJRDFSA-N
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Description

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine can be synthesized through a cyclization reaction involving 2-aminophenol and benzaldehyde derivatives. The reaction typically requires a catalyst such as boron trifluoride etherate (BF3·Et2O) and a solvent like 1,4-dioxane, with the mixture being refluxed to achieve the desired product .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines .

Scientific Research Applications

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine stands out due to its unique combination of a benzoxazole ring with a benzylideneamino group. This structure provides enhanced stability and a broader range of biological activities compared to its analogs .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10-

InChI Key

CEWLTJQGIPIEPF-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2

Origin of Product

United States

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